Alexine
Overview
Description
Alexine is a naturally occurring polyhydroxylated pyrrolizidine alkaloid, primarily isolated from the plant Alexa leiopetala. This compound is characterized by its unique structure, which includes a C-3 hydroxymethyl branch, making it distinct among pyrrolizidine alkaloids . This compound has garnered significant interest due to its biological properties, including glycosidase inhibition, antiviral, and anti-HIV activities .
Mechanism of Action
Target of Action
Alexine, also known as Complement, is a naturally occurring polyhydroxylated pyrrolizidine alkaloid . It is broadly found in plant sources and isolated from Alexa leiopetala Its biological properties such as glycosidase inhibitors, anti-virus, and anti-hiv activities suggest that it may interact with enzymes and receptors involved in these processes .
Mode of Action
Given its biological properties, it can be inferred that this compound likely interacts with its targets to inhibit glycosidase activity and exert anti-viral and anti-hiv effects
Biochemical Pathways
Considering its glycosidase inhibitory, anti-viral, and anti-hiv activities, it can be inferred that this compound may influence pathways related to these biological processes . The downstream effects of these pathway alterations would likely include the inhibition of viral replication and the modulation of glycosidase activity.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its biological properties. As a glycosidase inhibitor, this compound may prevent the breakdown of certain sugars, potentially affecting cellular energy production and other processes dependent on these sugars . Its anti-viral and anti-HIV activities suggest that this compound may inhibit viral replication at the cellular level, thereby preventing the spread of these viruses within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alexine involves multiple steps, starting from the formation of a functionalized pyrrolidine. One approach includes the use of stereoselective allylation via a functionalized pyrrolidine obtained from an extended chiral 1,3-oxazine . The synthetic strategies involve pyrrolidine formation via oxazine cleavage and diastereoselective allylations of a pyrrolidine aldehyde . The total synthesis of this compound and its stereoisomers has been achieved through various methodologies, including the use of benzyl groups for protection and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound is not widely documented, but the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of chiral building blocks and stereoselective reactions are crucial for the efficient synthesis of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Alexine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s structure.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Alexine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Alexine is similar to other polyhydroxylated pyrrolizidine alkaloids, such as:
7,7 a -diepithis compound: Exhibits antiviral effects against HIV by reducing the cleavage of precursor HIV-1 glycoprotein 160.
Loline alkaloids: Found in certain grasses and fungi, known for their insecticidal properties.
Uniqueness
What sets this compound apart from similar compounds is its unique C-3 hydroxymethyl branch and its potent glycosidase inhibitory activity . This structural feature and biological activity make this compound a valuable target for synthetic and medicinal chemistry research .
Properties
IUPAC Name |
(1R,2R,3R,7S,8S)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMLBKBQCVDEY-DWOUCZDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H]([C@H]([C@@H]([C@@H]2[C@H]1O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151306 | |
Record name | Alexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116174-63-1 | |
Record name | Alexine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116174-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alexine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116174631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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